tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate
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Overview
Description
tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate is a complex organic compound with the molecular formula C19H26N2O3 and a molecular weight of 330.43 g/mol . This compound is known for its unique spirocyclic structure, which includes a diazaspiro nonane ring system. It is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the spirocyclic ring system through a cyclization reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced techniques such as automated synthesis and high-throughput screening to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products, depending on the nucleophile used .
Scientific Research Applications
tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate include:
- tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 3-oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
Uniqueness
What sets this compound apart from similar compounds is its unique spirocyclic structure and the presence of both benzyl and tert-butyl groups. These structural features contribute to its distinct chemical properties and potential biological activities, making it a valuable compound in various research fields .
Biological Activity
tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS No. 155600-89-8) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H26N2O3
- Molecular Weight : 330.42 g/mol
- Structural Characteristics : The compound features a spirocyclic structure, which is significant in influencing its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. Specifically, derivatives of diazaspiro compounds have shown efficacy against various bacterial strains and fungi, suggesting that this compound may also possess similar activities.
Chemokine Receptor Modulation
A notable area of interest is the compound's interaction with chemokine receptors, particularly CCR3 and CCR5. These receptors play crucial roles in immune response and are implicated in diseases such as HIV/AIDS. Compounds derived from diazaspiro structures have been reported to modulate these receptors, potentially offering therapeutic avenues for treating viral infections and inflammatory conditions .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but can be inferred from related compounds:
- Receptor Binding : The compound may bind to specific receptors involved in immune response modulation.
- Inhibition of Enzymatic Activity : Similar structures have been shown to inhibit enzymes such as fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids which can have anti-inflammatory effects .
- Cellular Uptake : The lipophilic nature of the compound may facilitate its uptake into cells, enhancing its bioavailability and efficacy.
Study on Antiviral Activity
In a study examining the antiviral properties of spirocyclic compounds, derivatives similar to tert-butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane were tested against HIV strains. Results indicated that these compounds could inhibit viral replication through modulation of CCR5 receptor activity .
Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory potential of diazaspiro derivatives demonstrated that these compounds could significantly reduce pro-inflammatory cytokines in vitro. This suggests a potential role for tert-butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane in treating inflammatory diseases .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
tert-butyl 2-benzyl-3-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-18(2,3)24-17(23)20-11-9-19(10-12-20)14-21(16(19)22)13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDGRVBFSAZNLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CN(C2=O)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434692 |
Source
|
Record name | tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155600-89-8 |
Source
|
Record name | tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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